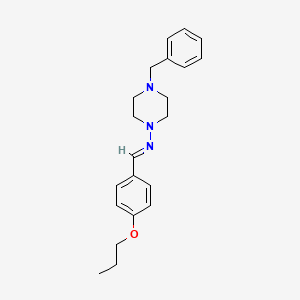

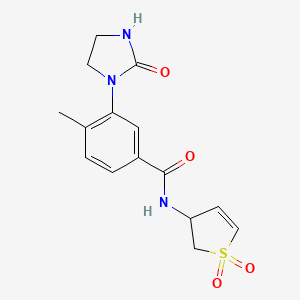

![molecular formula C21H24ClN3O5 B5523751 N-(4-氯-2-甲基苯基)-4-氧代-4-[2-(3,4,5-三甲氧基亚苄基)肼基]丁酰胺](/img/structure/B5523751.png)

N-(4-氯-2-甲基苯基)-4-氧代-4-[2-(3,4,5-三甲氧基亚苄基)肼基]丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide and similar compounds involves multiple steps, including the reaction of substituted phenyl furans or thiophenes with hydrazine derivatives. The synthesis process typically involves the formation of a Schiff base followed by further functionalization to introduce the butanamide moiety. The synthetic routes are designed to introduce various substituents to study their effects on biological activity and chemical properties (Shilpa A.S & Satish Kumar.M, 2023).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide has been determined using various spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These studies reveal the arrangement of atoms, molecular conformation, and the presence of intramolecular hydrogen bonding, which significantly influence the chemical reactivity and interactions of the compound (Rasool Khan et al., 2018).

Chemical Reactions and Properties

The chemical reactivity of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide includes its ability to undergo various reactions, such as hydrolysis, reduction, and condensation. These reactions can alter the molecular structure and thus the chemical properties of the compound. The presence of functional groups such as the butanamide and hydrazine moieties contribute to its reactivity and interaction with other molecules (Aziz‐ur‐Rehman et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide are determined by its molecular structure. The orthorhombic crystal structure and specific molecular interactions contribute to the unique physical characteristics of the compound. These properties are crucial for determining the compound's applicability in different environments and for formulation purposes (Liang-zhong Xu et al., 2006).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical agents, are influenced by the molecular structure and functional groups present in N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(3,4,5-trimethoxybenzylidene)hydrazino]butanamide. Studies on similar compounds show that the electron-withdrawing and donating nature of substituents affect the compound's overall reactivity and interaction with biological targets (K. M. Ibrahim et al., 2014).

科学研究应用

合成与生物活性研究

- Gul 等人(2016 年)的一项研究重点关注了源自取代苯甲醛的磺酰胺的合成和生物活性,包括具有 3,4,5-三甲氧基部分的磺酰胺。这些化合物表现出有趣的细胞毒活性,并且是强效碳酸酐酶抑制剂,突出了它们在抗肿瘤活性研究中的潜力 (Gul 等人,2016 年).

实验和构象分析

- Mingeot-Leclercq 等人(2001 年)对苯甲胺类抗真菌剂布替萘芬的研究提供了亲脂分子与细胞膜磷脂相互作用的见解。本研究利用构象分析和体外实验来了解药物与脂类的相互作用,这可能会为类似化合物的研究提供信息 (Mingeot-Leclercq 等人,2001 年).

抗菌和抗真菌活性

- Sarvaiya 等人(2019 年)探索了芳基偶氮吡唑嘧啶酮类杂环化合物的合成和抗菌活性。这些化合物针对各种细菌和真菌进行了评估,展示了一种评估新化合物生物活性的方法学方法 (Sarvaiya 等人,2019 年).

一般药理学

- Tordjman 等人(2003 年)对环氧合酶和脂氧合酶途径的双重抑制剂 S 19812 进行了研究,评估了其在疼痛、炎症模型中的疗效及其胃耐受性。本研究为评估新化合物的药理学特性提供了一个框架 (Tordjman 等人,2003 年).

机理研究

- Nordin 等人(2016 年)报道了烟酸衍生物肼化导致 C-S 键断裂的意外结果。本研究通过动力学和计算分析,可能会为相关化合物的反应性和机理提供有价值的见解 (Nordin 等人,2016 年).

作用机制

属性

IUPAC Name |

N-(4-chloro-2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O5/c1-13-9-15(22)5-6-16(13)24-19(26)7-8-20(27)25-23-12-14-10-17(28-2)21(30-4)18(11-14)29-3/h5-6,9-12H,7-8H2,1-4H3,(H,24,26)(H,25,27)/b23-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYAGEWTUJSEOFU-FSJBWODESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazol-8-yl)-2-furamide](/img/structure/B5523683.png)

![{2-[rel-(4aS,7aR)-6,6-dioxido-4-(2-pyridinylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5523685.png)

![3,4,4-trimethyl-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-3-ol](/img/structure/B5523704.png)

![N-{(3S*,4R*)-1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5523721.png)

![9-(2-fluoro-4-methoxybenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523722.png)

![N-[3-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B5523735.png)

![{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5523738.png)

![(3S*,4R*)-4-(2,3-dimethoxyphenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5523757.png)

![4-[(7-chloro-4-quinolinyl)amino]benzoic acid](/img/structure/B5523758.png)